2,4-difluoro-N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide is a complex organic compound with significant biochemical applications. Its molecular formula is and it has a molecular weight of approximately 410.2 g/mol. This compound is particularly notable for its structural features, which include a sulfonamide group and a boronate ester moiety that contribute to its reactivity and interaction with biological systems.
This compound falls under the category of benzenesulfonamides, which are known for their role in medicinal chemistry, particularly as enzyme inhibitors. The presence of fluorine atoms enhances its pharmacological properties by influencing lipophilicity and metabolic stability.
The synthesis of 2,4-difluoro-N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide involves several key steps:
These methods highlight the importance of careful reaction condition management to ensure high yields and purity of the final product.
The molecular structure of 2,4-difluoro-N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide can be represented by various structural formulas:
InChI=1S/C18H21BF2N2O4S/c1-11-15(23-28(24,25)16-7-6-13(20)9-14(16)21)8-12(10-22-11)19-26-17(2,3)18(4,5)27-19/h6-10,23H,1-5H3
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C)NS(=O)(=O)C3=C(C=C(C=C3)F)F
The chemical reactivity of 2,4-difluoro-N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide includes:
These reactions underscore the compound's utility in biochemical research and drug development.
The mechanism of action for 2,4-difluoro-N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide primarily involves:
This mechanism is critical for understanding its potential therapeutic applications in fields such as oncology or infectious disease treatment .
The physical and chemical properties of 2,4-difluoro-N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide include:
Property | Value |
---|---|
Molecular Weight | 410.2 g/mol |
Purity | Typically ≥ 95% |
Solubility | Soluble in DMF |
Melting Point | Not specified |
These properties are essential for determining the compound's stability and suitability for various applications in research .
The applications of 2,4-difluoro-N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide are diverse:
CAS No.: 119365-69-4
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.: 16032-02-3
CAS No.:
CAS No.: 7170-05-0